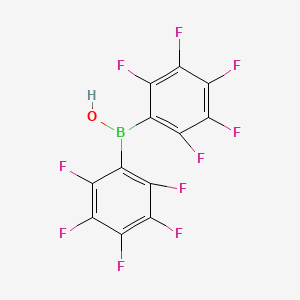

Bis(pentafluorophenyl)borinic acid

Cat. No. B1624671

M. Wt: 361.93 g/mol

InChI Key: MQXCDPDLPMAEIE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06812360B2

Procedure details

Moreover, that patent also discloses a method in which aluminum sulfate 18 hydrate is used instead of water. Specifically, aluminum sulfate 18 hydrate containing water of 1.77 molar equivalent vs. tris(pentafluorophenyl)borane is added to a toluene solution of tris(pentafluorophenyl)borane. After the solution is refluxed, insoluble aluminum sulfate is separated from the reaction mixture. A solvent of the filtrate is removed in vacuo. Toluene is added to the thus obtained residues. After stirring, the insoluble material is filtered through a G4 sintered-glass so as to be separated. The solvent of the filtrate is again removed in vacuo. Heptane is added to the residues. The solution is stirred and filtered so that a cake is obtained. Finally, the thus obtained cake is washed with heptane, and dried in vacuo so as to isolate bis(pentafluorophenyl)borinic acid. However, this method has such a problem that it is necessary to remove the byproduct aluminum sulfate and its process is so complicated.

Identifiers

|

REACTION_CXSMILES

|

S([O-])([O-])(=O)=O.[Al+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].[OH2:18].[F:19][C:20]1[C:25]([B:26](C2C(F)=C(F)C(F)=C(F)C=2F)[C:27]2[C:32]([F:33])=[C:31]([F:34])[C:30]([F:35])=[C:29]([F:36])[C:28]=2[F:37])=[C:24]([F:49])[C:23]([F:50])=[C:22]([F:51])[C:21]=1[F:52]>C1(C)C=CC=CC=1>[F:19][C:20]1[C:25]([B:26]([C:27]2[C:32]([F:33])=[C:31]([F:34])[C:30]([F:35])=[C:29]([F:36])[C:28]=2[F:37])[OH:18])=[C:24]([F:49])[C:23]([F:50])=[C:22]([F:51])[C:21]=1[F:52] |f:0.1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the solution is refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

insoluble aluminum sulfate is separated from the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solvent of the filtrate is removed in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Toluene is added to the thus obtained residues

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the insoluble material is filtered through a G4 sintered-glass so as

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent of the filtrate is again removed in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Heptane is added to the residues

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution is stirred

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered so that a cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

Finally, the thus obtained cake is washed with heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo so as

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=C(C(=C1B(O)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |